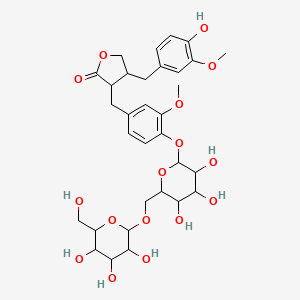

Matairesinol 4'-O-b-gentiobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Matairesinol 4’-O-b-gentiobioside is a natural product identified as a new matairesinol glycoside. This compound is found in the plant species Trachelospermum asiaticum and has been shown to possess anti-inflammatory activity . It is a polyphenol compound with diverse biological activities, including anti-cancer and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Matairesinol 4’-O-b-gentiobioside involves the glycosylation of matairesinol with gentiobiose. The reaction typically requires a glycosyl donor and an acceptor, with the presence of a catalyst to facilitate the formation of the glycosidic bond. Specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of Matairesinol 4’-O-b-gentiobioside may involve the extraction of the compound from natural sources, such as Trachelospermum asiaticum, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions, ensuring high efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

Matairesinol 4’-O-b-gentiobioside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Matairesinol 4'-O-β-gentiobioside exhibits a range of pharmacological activities, which can be categorized as follows:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. It scavenges free radicals and enhances the body's antioxidant defenses .

- Anti-inflammatory Effects : Research indicates that matairesinol 4'-O-β-gentiobioside inhibits inflammatory pathways, particularly the IL-6/STAT3 signaling pathway. This inhibition can reduce inflammation-related conditions such as arthritis and colitis .

- Anticancer Potential : Studies have shown that matairesinol 4'-O-β-gentiobioside exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis and inhibits cell proliferation in cancers such as breast and colon cancer, making it a candidate for further cancer research .

- Neuroprotective Effects : The compound has been investigated for its potential in neuroprotection, particularly against neurodegenerative diseases like Alzheimer’s disease. Its ability to modulate signaling pathways involved in neuronal survival is promising .

Table 1: Summary of Key Studies on Matairesinol 4'-O-β-gentiobioside

Case Study Insights

- Anti-inflammatory Effects : A study reported that matairesinol 4'-O-β-gentiobioside effectively reduced inflammation markers in vitro by inhibiting the IL-6/STAT3 pathway, highlighting its potential use in treating chronic inflammatory diseases .

- Anticancer Activity : In a controlled experiment on colon cancer cells, matairesinol 4'-O-β-gentiobioside was shown to significantly decrease cell viability and induce apoptosis, suggesting its role as a potential chemotherapeutic agent .

- Neuroprotective Role : Research focusing on neurodegenerative models indicated that the compound could mitigate neuronal damage caused by oxidative stress, thus offering a protective effect against diseases like Alzheimer's .

Mecanismo De Acción

The mechanism of action of Matairesinol 4’-O-b-gentiobioside involves its interaction with various molecular targets and pathways. It exerts its effects through:

Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-cancer Mechanisms: Inducing apoptosis and inhibiting the proliferation of cancer cells.

Comparación Con Compuestos Similares

Matairesinol 4’-O-b-gentiobioside is unique compared to other similar compounds due to its specific glycosylation pattern and biological activities. Similar compounds include:

Pinoresinol: Another lignan with antioxidant properties.

Secoisolariciresinol: Known for its anti-cancer and anti-inflammatory effects.

Syringaresinol: Exhibits antioxidant and anti-inflammatory activities.

These compounds share structural similarities but differ in their glycosylation patterns and specific biological activities, highlighting the uniqueness of Matairesinol 4’-O-b-gentiobioside .

Actividad Biológica

Matairesinol 4'-O-β-gentiobioside is a lignan compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other health benefits. This article delves into the biological activity of this compound, summarizing key findings from recent research studies, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Overview of Matairesinol

Matairesinol is a plant-derived lignan primarily found in flaxseed and other plants. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. The glycosylated form, matairesinol 4'-O-β-gentiobioside, may exhibit enhanced bioactivity due to improved solubility and bioavailability.

Research indicates that matairesinol exerts its biological effects through several mechanisms:

- Induction of Apoptosis : Matairesinol has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and altering mitochondrial function. For instance, a study demonstrated that treatment with matairesinol significantly increased ROS levels in pancreatic cancer cells (PANC-1 and MIA PaCa-2), leading to mitochondrial dysfunction and apoptosis .

- Calcium Homeostasis Disruption : The compound affects calcium ion homeostasis within cells. Elevated levels of cytosolic and mitochondrial calcium were observed following matairesinol treatment, which is critical in regulating various cellular processes, including apoptosis .

- Inhibition of Cancer Cell Migration : Matairesinol has been reported to reduce the invasiveness of cancer cells by modulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components .

- Estrogenic Activity : Some studies suggest that matairesinol may interact with estrogen receptors, exhibiting both estrogenic and antiestrogenic activities. This dual action could be beneficial in hormone-sensitive cancers such as breast cancer .

Anticancer Activity

Several studies have highlighted the anticancer potential of matairesinol:

- Pancreatic Cancer : In vitro studies showed that matairesinol inhibited cell proliferation and induced apoptosis in pancreatic cancer cell lines. Specifically, treatment with 80 µM matairesinol resulted in a significant increase in apoptotic markers and ROS production .

- Hormone-Sensitive Cancers : Matairesinol has demonstrated activity against hormone-sensitive cancers like breast cancer. Its interaction with estrogen receptors suggests a potential role in modulating hormone signaling pathways .

Antioxidant Properties

Matairesinol exhibits strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby reducing oxidative damage to cells .

Case Studies

-

Study on Pancreatic Cancer Cells :

- Objective : To evaluate the effects of matairesinol on apoptosis and ROS production.

- Methodology : PANC-1 and MIA PaCa-2 cells were treated with varying concentrations of matairesinol.

- Results : Significant increases in ROS levels (up to 548% in MIA PaCa-2) were observed alongside enhanced expression of pro-apoptotic markers like BAX .

-

Hormonal Activity Assessment :

- Objective : To assess the estrogenic activity of matairesinol derivatives.

- Methodology : Various lignan derivatives were tested for their ability to activate estrogen receptor-driven gene expression.

- Results : Matairesinol derivatives showed lower potency compared to pure estrogen but indicated potential for competitive inhibition .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZQYOJANKKXOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.